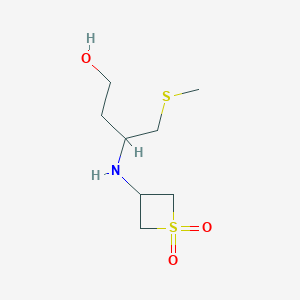![molecular formula C17H19F3O3 B13029403 (1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a cyclohexane ring fused to an indene moiety, with a hydroxy group and a trifluoropropoxy substituent. The stereochemistry of the compound is defined by the (1R,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a suitable diene and dienophile, followed by a ring-closing metathesis to form the spirocyclic structure.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a selective hydroxylation reaction. This might involve the use of oxidizing agents such as osmium tetroxide or a catalytic system like Sharpless dihydroxylation.
Attachment of the Trifluoropropoxy Group: The trifluoropropoxy substituent can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of a trifluoropropyl halide with an appropriate nucleophile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form various derivatives. For example, the ketone group can be reduced to a secondary alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its specific stereochemistry and functional groups. It may also serve as a model compound in the study of spirocyclic natural products.
Medicine
In medicinal chemistry, the compound’s unique structure and functional groups make it a candidate for drug development. It could be explored for its potential activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its trifluoropropoxy group could impart desirable properties such as increased metabolic stability and lipophilicity.
Mechanism of Action
The mechanism of action of (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group could form hydrogen bonds with active site residues, while the trifluoropropoxy group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,2’-inden]-1’(3’H)-one: Lacks the hydroxy and trifluoropropoxy groups, making it less functionalized.
4-Hydroxyspiro[cyclohexane-1,2’-inden]-1’(3’H)-one: Similar but lacks the trifluoropropoxy group.
6’-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one: Similar but lacks the hydroxy group.
Uniqueness
The presence of both the hydroxy and trifluoropropoxy groups in (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one makes it unique. These functional groups provide additional sites for chemical modification and interactions, enhancing its utility in various applications.
This compound’s unique combination of stereochemistry, functional groups, and spirocyclic structure sets it apart from similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C17H19F3O3 |
|---|---|
Molecular Weight |
328.33 g/mol |
IUPAC Name |
4'-hydroxy-6-(3,3,3-trifluoropropoxy)spiro[3H-indene-2,1'-cyclohexane]-1-one |
InChI |
InChI=1S/C17H19F3O3/c18-17(19,20)7-8-23-13-2-1-11-10-16(15(22)14(11)9-13)5-3-12(21)4-6-16/h1-2,9,12,21H,3-8,10H2 |
InChI Key |
QAQDEOCRECQQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O)CC3=C(C2=O)C=C(C=C3)OCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
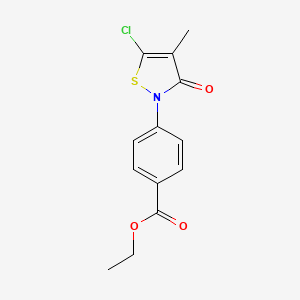
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
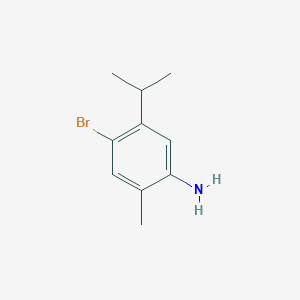

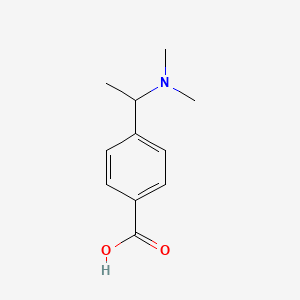
![7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)

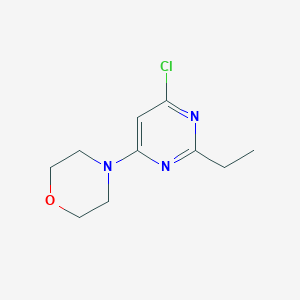
![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)
